molecular formula C23H23NO2 B2925673 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1210436-43-3

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2925673
CAS No.: 1210436-43-3
M. Wt: 345.442
InChI Key: JOOFTHTZEXKVGI-UHFFFAOYSA-N
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Description

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound of significant interest in advanced research and development. This molecule features a pyrrolidine ring, a 4-methoxyphenyl group, and a naphthalen-1-yl ethanone moiety, a structural motif found in compounds with various investigated properties . Its complex structure makes it a valuable intermediate in organic synthesis and medicinal chemistry, particularly for the exploration of novel pharmacologically active compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers can utilize this compound in method development, analytical testing, and as a building block in the synthesis of more complex molecules. It is the responsibility of the purchaser to ensure compliance with all local and federal regulations regarding the handling and use of this material.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-26-21-11-9-17(10-12-21)20-13-14-24(16-20)23(25)15-19-7-4-6-18-5-2-3-8-22(18)19/h2-12,20H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOFTHTZEXKVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a member of the pyrrolidine derivatives, which have garnered attention due to their diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with naphthalene-based ketones. The general procedure includes:

  • Reagents : 4-methoxyphenylpyrrolidine and naphthalen-1-yl ethanone.
  • Conditions : The reaction is often conducted under controlled temperatures and monitored using techniques such as TLC (Thin Layer Chromatography) to ensure completion.
  • Yield and Purification : The product is purified using column chromatography, yielding a solid compound characterized by its melting point and spectroscopic data (NMR, MS).

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including our compound of interest. In vitro evaluations have shown:

  • IC50 Values : The compound exhibited IC50 values ranging from 2.5 µM to 20.2 µM against various cancer cell lines, indicating significant cytotoxicity (e.g., MCF-7 breast cancer cell line) .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is often mediated through pathways involving EGFR (Epidermal Growth Factor Receptor) inhibition .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays like FRAP (Ferric Reducing Antioxidant Power):

  • Results : The compound demonstrated a notable ability to reduce free radicals, with antioxidant activity higher than that of protocatechuic acid .

Other Biological Activities

Beyond anticancer and antioxidant properties, pyrrolidine derivatives have shown:

  • Antimicrobial Effects : Some studies report antibacterial activity against Gram-positive and Gram-negative bacteria, although specific data for this compound remains limited .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties in models of neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeAssessed PropertyResult/ValueReference
AnticancerIC50 against MCF-72.5 - 20.2 µM
AntioxidantFRAP AssayHigher than PCA
AntimicrobialInhibition against E. coliActive at 1 mM
NeuroprotectiveProtective in neurodegenerationNot specified

Case Studies

Several case studies highlight the promising nature of pyrrolidine derivatives in drug development:

  • Case Study 1 : A derivative similar to our compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.
  • Case Study 2 : Research on related compounds indicated their ability to cross the blood-brain barrier, opening avenues for neurological applications.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name & Source Key Structural Features Key Differences vs. Target Compound
Target Compound Pyrrolidine (3-4-MeOPh), ethanone (naphthalen-1-yl) Reference structure
2cab () 1-(Pyrrolidin-1-yl)ethanone with 4-(4-MeOPh)-1,2,3-triazole Triazole replaces naphthalene; similar pyrrolidine/MeOPh
Methanone, (4-MeOPh)[2-(2-pyrrolidinylethoxy)-1-naphthalenyl] () Pyrrolidine linked via ethoxy chain to naphthalene Ethoxy spacer introduces conformational flexibility
1-Naphthyl(1-pentyl-5-phenylpyrrol-3-yl)methanone () Pyrrole (pentyl, phenyl substituents) with naphthalen-1-ylmethanone Pyrrole core vs. pyrrolidine; alkyl/aryl substitutions
RCS-4 () Indole-3-ylmethanone with 4-MeOPh and pentyl chain Indole core vs. pyrrolidine; synthetic cannabinoid scaffold

Physicochemical Properties

  • Spectroscopic Data: 2cab (): ¹H-NMR (δ 7.75–7.25 ppm for aromatic protons), LC-MS m/z 287 ([M+1]⁺) . Methanone (): SMILES string indicates extended conjugation (C24H25NO3), likely influencing UV-Vis absorption .
  • Crystallography: The crystal structure of 1-(4-MeOPh)-2-(1H-1,2,4-triazol-1-yl)ethanone () reveals hydrogen-bonding interactions, which may parallel the target compound’s solid-state behavior .

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